molecular formula C15H22N2OS B5705000 1-Cyclohexyl-3-(2-ethoxyphenyl)thiourea CAS No. 64020-23-1

1-Cyclohexyl-3-(2-ethoxyphenyl)thiourea

Cat. No.: B5705000
CAS No.: 64020-23-1
M. Wt: 278.4 g/mol
InChI Key: CUUDOECMUOESMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-(2-ethoxyphenyl)thiourea is a synthetic organic compound with the molecular formula C15H22N2OS and a molecular weight of 278.41 g/mol . It belongs to the thiourea class of chemicals, which are recognized in scientific literature as a flexible scaffold for creating pharmacologically active molecules . Thiourea derivatives, including those with cyclohexyl and aryl substituents, are frequently investigated for their diverse biological properties, such as antimicrobial, antiviral, and anticancer activities . For instance, recent studies on novel thiourea derivatives have demonstrated significant potential as antimicrobial agents, showing efficacy against multi-drug resistant pathogens and the ability to inhibit biofilm formation . The structural motifs present in this compound—namely the cyclohexyl group and the 2-ethoxyphenyl ring—are common in medicinal chemistry, contributing to a molecule's lipophilicity and its interaction with biological targets. This makes this compound a valuable intermediate for researchers in drug discovery and development. It is utilized in the design and synthesis of new chemical entities, structure-activity relationship (SAR) studies, and as a building block in organic and organocatalyst chemistry . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-3-(2-ethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-2-18-14-11-7-6-10-13(14)17-15(19)16-12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUDOECMUOESMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00981961
Record name N'-Cyclohexyl-N-(2-ethoxyphenyl)carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00981961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64020-23-1
Record name NSC205462
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-Cyclohexyl-N-(2-ethoxyphenyl)carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00981961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CYCLOHEXYL-3-(2-ETHOXYPHENYL)-2-THIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Novel Approaches for 1 Cyclohexyl 3 2 Ethoxyphenyl Thiourea

Established Synthetic Routes for Thiourea (B124793) Derivative Preparation

The creation of thiourea derivatives is a well-documented field in organic chemistry, with several reliable methods available for their synthesis.

Reaction of Isothiocyanates with Corresponding Amines

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas like 1-Cyclohexyl-3-(2-ethoxyphenyl)thiourea is the addition reaction between an isothiocyanate and a primary amine. researchgate.netcdnsciencepub.com In this specific case, the synthesis involves the reaction of cyclohexyl isothiocyanate with 2-ethoxyaniline.

This reaction is characterized by the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). researchgate.net This method is generally high-yielding and proceeds under mild conditions. The versatility of this approach allows for the creation of a vast library of thiourea derivatives by simply varying the amine and isothiocyanate starting materials. For instance, a similar approach has been used to synthesize thioureas from bicyclic amines and various isothiocyanates. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity is paramount in chemical synthesis. For the preparation of this compound, careful optimization of solvent, temperature, and reaction time is crucial. cdnsciencepub.combibliotekanauki.pl

The choice of solvent plays a significant role in the reaction's success. Solvents can influence reactant solubility, reaction rates, and in some cases, the product's final form. A study on the synthesis of N,N'-diphenyl thiourea found that water was the most efficient solvent compared to dimethyl sulfoxide, aqueous ethanol (B145695), methanol, and ethanol. researchgate.net For the synthesis of this compound, common non-prototropic solvents like benzene (B151609) or chloroform (B151607) are also effective, as they readily dissolve both the amine and isothiocyanate reactants. cdnsciencepub.com The selection of an appropriate solvent is critical for facilitating the reaction and simplifying the subsequent product isolation.

Table 1: Effect of Solvent on Thiourea Synthesis Yield

Solvent Yield (%)
Water High
Dimethyl Sulphoxide Moderate
1:1 aq. EtOH Moderate
MeOH Moderate
EtOH Moderate

Note: This table is based on a model reaction for N,N'-diphenyl thiourea and illustrates the typical influence of solvents on thiourea synthesis. researchgate.net

Reaction temperature and duration are interdependent parameters that must be optimized to ensure complete reaction and minimize byproduct formation. Many thiourea syntheses proceed efficiently at room temperature, often requiring only a few minutes to a few hours for completion. cdnsciencepub.com For example, the mechanochemical synthesis of various N,N'-disubstituted thioureas by grinding the reactants in a mortar and pestle often leads to quantitative yields in as little as 5 to 45 minutes. nih.gov In other cases, gentle heating may be necessary to increase the reaction rate. For instance, a study on the synthesis of thiourea from urea (B33335) and Lawesson's reagent identified an optimal temperature of 75°C and a reaction time of 3.5 hours to achieve the highest yield. bibliotekanauki.pl Continuous-flow synthesis methods have also been optimized, with one study finding that a reaction temperature of 80°C and a residence time of 6.5 minutes resulted in nearly full conversion. mdpi.com Monitoring the reaction's progress using techniques like thin-layer chromatography is essential to determine the optimal time for product isolation.

The reaction between isothiocyanates and amines to form thioureas often proceeds efficiently without the need for a catalyst. researchgate.netnih.gov This is advantageous as it simplifies the purification process by eliminating the need to remove a catalyst from the final product. However, in some instances, catalysts can be employed to enhance reaction rates. Thiourea itself can act as a bifunctional catalyst in certain reactions, functioning as both a hydrogen bond donor and a Brønsted base. acs.org Chiral thiourea derivatives are also widely used as organocatalysts in various asymmetric syntheses, highlighting their ability to facilitate reactions. libretexts.orgresearchgate.net The decision to use a catalyst depends on the specific reactivity of the starting materials and the desired reaction kinetics.

Green Chemistry Principles and Sustainable Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally friendly processes. beilstein-journals.org The synthesis of this compound can be approached with these principles in mind.

A key aspect of green chemistry is the use of safer, more environmentally benign solvents. nih.gov Research has demonstrated the successful synthesis of thioureas in water, which is a significant improvement over volatile organic compounds (VOCs). researchgate.netorganic-chemistry.orggoogle.com One study highlighted an "on-water" reaction of isothiocyanates with amines that allows for easy product isolation by filtration and recycling of the water. organic-chemistry.org Another green approach is the use of deep eutectic solvents (DES), which can act as both the catalyst and the reaction medium and can often be recovered and reused. rsc.org

Solvent-free methods, such as mechanochemical synthesis by ball milling or manual grinding, represent another highly sustainable option. nih.govbeilstein-journals.org These methods reduce waste and energy consumption, often providing quantitative yields in short reaction times. nih.gov The inherent atom economy of the addition reaction between an isothiocyanate and an amine is also a significant advantage from a green chemistry perspective, as it minimizes the formation of byproducts. organic-chemistry.org

Table 2: Green Chemistry Approaches to Thiourea Synthesis

Approach Description Key Advantages
Aqueous Synthesis Using water as the reaction solvent. researchgate.netorganic-chemistry.orggoogle.com Environmentally benign, simplifies product isolation, recyclable solvent. organic-chemistry.org
Deep Eutectic Solvents (DES) Using a DES as a recyclable catalyst and medium. rsc.org Reusable, dual-role as catalyst and solvent, moderate to excellent yields. rsc.org
Mechanochemistry Solvent-free synthesis via grinding or ball milling. nih.gov Reduces solvent waste, high efficiency, rapid reaction times. nih.gov

| Atom Economy | Utilizing addition reactions with high atom economy. organic-chemistry.org | Minimizes byproduct formation, maximizes reactant incorporation into the product. |

Design and Synthesis of Advanced Precursors for Structural Diversification

The synthesis of this compound is fundamentally reliant on the availability of its key precursors: cyclohexylamine (B46788) and 2-ethoxyphenyl isothiocyanate. The structural diversification of the final compound is primarily achieved through the modification of these precursors.

The foundational method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate. researchgate.netnih.gov In the case of this compound, this involves the nucleophilic attack of the nitrogen atom of cyclohexylamine on the electrophilic carbon atom of 2-ethoxyphenyl isothiocyanate.

The synthesis of the crucial precursor, 2-ethoxyphenyl isothiocyanate, typically starts from 2-ethoxyaniline. A common laboratory-scale synthesis involves the reaction of 2-ethoxyaniline with thiophosgene (B130339) in the presence of a base like calcium carbonate or triethylamine (B128534) to neutralize the HCl byproduct. Alternatively, a more environmentally benign approach involves the reaction of the amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent. researchgate.net

Advanced synthetic strategies for creating a diverse library of related thiourea compounds focus on the modification of the starting aniline. By introducing various substituents on the phenyl ring of 2-ethoxyaniline, a wide array of electronically and sterically diverse isothiocyanates can be generated. These can then be reacted with cyclohexylamine or other alicyclic amines to produce a broad family of thiourea derivatives for further research and development.

Novel approaches also include one-pot, multi-component reactions (MCRs). researchgate.netiau.ir These methods offer a more streamlined and sustainable process for generating thiourea compounds by combining an isocyanide, an amine, and elemental sulfur, often catalyzed by a reusable heterogeneous catalyst. researchgate.netiau.ir This approach allows for the efficient construction of complex molecules from simple, readily available starting materials.

Table 1: Key Precursors for the Synthesis of this compound and its Analogs

Precursor NameChemical FormulaRole in SynthesisPotential for Diversification
CyclohexylamineC₆H₁₃NNucleophilic amine componentThe cycloalkyl group can be substituted or replaced with other alkyl or aryl groups.
2-Ethoxyphenyl isothiocyanateC₉H₉NOSElectrophilic isothiocyanate componentThe ethoxy group or other substituents on the phenyl ring can be varied to modulate the electronic and steric properties of the final compound.
2-EthoxyanilineC₈H₁₁NOStarting material for the synthesis of 2-ethoxyphenyl isothiocyanateA wide variety of substituted anilines can be used to generate a diverse library of isothiocyanate precursors.

Purification and Isolation Techniques for Research-Grade this compound

Achieving research-grade purity of this compound necessitates the use of effective purification and isolation techniques to remove unreacted starting materials, byproducts, and other impurities. The most commonly employed methods for the purification of N,N'-disubstituted thioureas are recrystallization and column chromatography. mdpi.com

Recrystallization is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent system is critical for successful recrystallization. For thiourea derivatives, ethanol or mixtures of ethanol and water are often effective. nih.govrochester.edu The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the purified compound crystallizes out, leaving the impurities dissolved in the mother liquor. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Table 2: Common Solvents for Recrystallization of Thiourea Derivatives

Solvent/Solvent SystemRationale for Use
EthanolGood solubility at high temperatures and lower solubility at room temperature for many thiourea derivatives. rochester.edu
Ethanol/WaterThe addition of water as an anti-solvent can induce crystallization for compounds that are highly soluble in pure ethanol. rochester.edu
n-Hexane/Ethyl Acetate (B1210297)A common non-polar/polar solvent system that can be effective for a range of polarities. rochester.edu
n-Hexane/AcetoneAnother effective solvent mixture for compounds with intermediate polarity. rochester.edu

Flash column chromatography is a highly effective method for separating compounds with similar polarities. For the purification of aromatic thiourea derivatives, a silica (B1680970) gel stationary phase is typically used. researchgate.net The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate is commonly employed. The polarity of the eluent is gradually increased to elute the compounds from the column based on their affinity for the stationary phase. The progress of the separation is monitored by thin-layer chromatography (TLC).

Table 3: Typical Conditions for Flash Chromatography of Aromatic Thiourea Derivatives

ParameterDescription
Stationary PhaseSilica gel (typically 230-400 mesh)
Mobile PhaseA gradient of n-hexane and ethyl acetate is commonly used, starting with a low polarity mixture and gradually increasing the proportion of ethyl acetate. researchgate.net
DetectionThin-Layer Chromatography (TLC) with UV visualization is used to identify the fractions containing the purified product.

By employing these established purification techniques, it is possible to obtain this compound with a high degree of purity, suitable for rigorous scientific research and characterization.

Advanced Structural Elucidation and Solid State Characterization of 1 Cyclohexyl 3 2 Ethoxyphenyl Thiourea

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopy offers a powerful, non-destructive means to probe the chemical environment of atoms and the nature of chemical bonds within a molecule. By analyzing the interaction of the compound with electromagnetic radiation, a wealth of structural information can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. By measuring the magnetic properties of atomic nuclei, typically hydrogen (¹H) and carbon-13 (¹³C), it provides information on the chemical environment, connectivity, and stereochemistry of the compound.

In contrast, ¹³C NMR spectral data for 1-Cyclohexyl-3-(2-ethoxyphenyl)thiourea is available and provides a carbon map of the molecule. nih.gov The different carbon atoms in the cyclohexyl, ethoxyphenyl, and thiourea (B124793) groups resonate at distinct chemical shifts, confirming their unique electronic environments.

Table 1: Predicted ¹H NMR and Experimental ¹³C NMR Data for this compound Note: ¹H NMR data is predicted based on chemical structure and data from similar compounds. ¹³C NMR data is from experimental sources. nih.gov

Assignment Predicted ¹H Chemical Shift (ppm) Experimental ¹³C Chemical Shift (ppm)
C=S-~180-185
Aromatic C-O-~150-155
Aromatic C-N-~135-140
Aromatic C-H~6.8-7.5~110-130
Cyclohexyl C-N~3.5-4.0~50-55
O-C H₂-CH₃~4.0-4.2~60-65
Cyclohexyl CH₂~1.0-2.0~24-34
O-CH₂-C H₃~1.4-1.6~14-16
N-H (Cyclohexyl)Broad, variable-
N-H (Aryl)Broad, variable-

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a molecular fingerprint.

For this compound, the IR and Raman spectra would exhibit characteristic bands that confirm the presence of its key functional groups. researchgate.netresearchgate.netiosrjournals.orgir-spectra.com The N-H stretching vibrations of the thiourea group are expected in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic (cyclohexyl and ethoxy) groups would appear around 2850-3100 cm⁻¹. The C=S stretching vibration, a key indicator of the thiourea group, typically appears in the range of 700-850 cm⁻¹, though it can be coupled with other vibrations. researchgate.net Aromatic C=C stretching bands are expected around 1450-1600 cm⁻¹, while the C-O stretching of the ethoxy group would be observed in the 1000-1300 cm⁻¹ region.

Table 2: Expected Key Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretching3100-3400Thiourea
Aromatic C-H Stretching3000-3100Phenyl Ring
Aliphatic C-H Stretching2850-2950Cyclohexyl, Ethoxy
Aromatic C=C Stretching1450-1600Phenyl Ring
N-H Bending1500-1600Thiourea
C-N Stretching1250-1350Thiourea, Aryl-N
C-O Stretching1000-1300Ethoxy
C=S Stretching700-850Thiourea

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern upon ionization.

The molecular formula of this compound is C₁₅H₂₂N₂OS, corresponding to a molecular weight of approximately 278.41 g/mol . nih.gov In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to this mass.

While specific experimental fragmentation data for this compound is not available, the fragmentation pattern can be predicted based on the known stability of functional groups and studies of similar thiourea derivatives. ias.ac.inresearchgate.netnih.gov Common fragmentation pathways for N,N'-disubstituted thioureas involve cleavage of the C-N bonds adjacent to the thiocarbonyl group. This could lead to the formation of ions corresponding to the cyclohexyl isothiocyanate and 2-ethoxyaniline fragments, or their respective radical cations. Other likely fragmentations include the loss of the ethoxy group or cleavage within the cyclohexyl ring.

Single-Crystal X-ray Diffraction for Three-Dimensional Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the crystal system, space group, unit cell dimensions, and the exact coordinates of each atom, revealing detailed information about bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure report for this compound has not been found in the surveyed literature, the principles of its solid-state characterization can be understood by examining the crystal structures of closely related thiourea and urea (B33335) derivatives. nih.govresearchgate.netresearchgate.netresearchgate.net

Crystal System, Space Group, and Unit Cell Parameters

The crystal structure of a compound is described by its crystal system, space group, and unit cell parameters (the dimensions of the repeating unit of the crystal lattice). For example, the related compound 1-cyclohexyl-3-(2-furoyl)thiourea crystallizes in the orthorhombic crystal system with the space group Pbca. nih.govresearchgate.net Another similar molecule, 1-cyclohexyl-3-(p-tolyl)urea, crystallizes in the monoclinic system with the space group P2₁/c. researchgate.netresearchgate.net These parameters are unique to each crystalline form of a compound.

Table 3: Example Crystallographic Data for an Analogous Thiourea Compound (1-Cyclohexyl-3-(2-furoyl)thiourea) nih.govresearchgate.net

Parameter Value
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)7.2667 (5)
b (Å)10.2058 (7)
c (Å)34.239 (3)
V (ų)2539.3 (3)
Z8

Molecular Conformation, Bond Lengths, and Bond Angles in the Crystalline State

Table 4: Example Bond Lengths and Angles for an Analogous Thiourea Compound (1-Cyclohexyl-3-(2-furoyl)thiourea) nih.gov

Bond/Angle Typical Value
C=S Bond Length (Å)~1.68
C-N Bond Lengths (Å)~1.33 - 1.38
N-C-N Bond Angle (°)~116
C-N-C Bond Angle (°)~125

Intermolecular Interactions, Hydrogen Bonding Networks, and Supramolecular Assembly

The solid-state architecture of this compound is predominantly governed by a network of intermolecular hydrogen bonds, a characteristic feature of thiourea derivatives. The thiourea moiety (-NH-C(=S)-NH-) provides both hydrogen bond donors (the N-H groups) and a primary hydrogen bond acceptor (the thione S atom), facilitating the formation of robust and predictable supramolecular synthons.

In many structurally similar thiourea compounds, the most prominent interaction is the formation of centrosymmetric dimers through a pair of N-H···S hydrogen bonds. This creates a characteristic eight-membered ring motif, often referred to as the {···HNC=S}₂ synthon. For instance, in the crystal structure of 1-cyclohexyl-3-(p-tolyl)urea, a related urea derivative, intermolecular N-H···O hydrogen bonds are key to the formation of its crystal lattice. researchgate.net Similarly, in 1-cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea, centrosymmetric dimers are formed via pairs of N-H···S hydrogen bonds. nih.govu-tokyo.ac.jp

These primary dimeric units can be further extended into one-, two-, or three-dimensional networks through weaker interactions. These can include C-H···O, C-H···S, and C-H···π interactions. In the case of this compound, the ethoxy group's oxygen atom can act as an additional hydrogen bond acceptor, potentially leading to more complex hydrogen-bonding patterns, such as chains or layers. For example, in the redetermined structure of 1-cyclohexyl-3-(2-furoyl)thiourea, molecules are linked by intermolecular N-H···O hydrogen bonds, forming chains. nih.govresearchgate.net

Below is a representative data table of hydrogen bond geometries observed in a related thiourea derivative, illustrating the typical distances and angles for such interactions.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···S0.862.543.38167
N-H···O0.83 (2)2.32 (2)3.080 (18)153.0 (18)
C-H···π0.972.893.69142

Note: The data in this table is representative and derived from studies on analogous thiourea compounds to illustrate typical hydrogen bond parameters.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the close contacts between neighboring molecules, providing a detailed picture of the forces governing the supramolecular structure. For a molecule like this compound, this analysis would partition the crystal space into regions where the electron distribution of a central molecule dominates.

The Hirshfeld surface is typically visualized by mapping properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, primarily corresponding to hydrogen bonds and other short interactions.

For this compound, the expected contributions to the Hirshfeld surface would be:

H···H contacts: Arising from the numerous hydrogen atoms on the cyclohexyl and phenyl rings, these would likely represent the largest contribution to the surface area.

S···H/H···S contacts: Corresponding to the crucial N-H···S hydrogen bonds that form the primary dimeric synthons.

O···H/H···O contacts: Resulting from interactions involving the ethoxy oxygen, either through N-H···O or C-H···O hydrogen bonds.

C···H/H···C contacts: Representing van der Waals interactions and weaker C-H···π interactions involving the phenyl ring.

The quantitative breakdown of these interactions provides a detailed understanding of the hierarchy of forces that dictate the crystal packing.

Table of Predicted Contributions from Hirshfeld Surface Analysis for this compound

Interaction Type Predicted Relative Contribution (%)
H···H 45 - 60
S···H/H···S 15 - 25
O···H/H···O 10 - 20
C···H/H···C 5 - 15
N···H/H···N < 5
C···C (π-π) < 5

Note: This table presents predicted percentage contributions based on analyses of structurally similar compounds and is intended to be illustrative. nih.govmdpi.com

Conformational Analysis and Tautomerism Studies

The cyclohexyl ring typically adopts a stable chair conformation. nih.gov The orientation of this ring with respect to the thiourea core can vary. The planarity of the thiourea unit itself is a subject of interest. While the C=S double bond and the adjacent nitrogen atoms favor a planar arrangement to maximize resonance, steric hindrance from the bulky cyclohexyl and ethoxyphenyl groups can induce some puckering.

A significant aspect of the conformational analysis of N,N'-disubstituted thioureas is the relative orientation of the substituents with respect to the C=S bond. They can adopt a syn-anti, syn-syn, or anti-anti conformation. In many crystal structures of related compounds, an anti-disposition of the N-H bonds is observed. nih.gov The conformation is often stabilized by intramolecular hydrogen bonds. For instance, in 1-cyclohexyl-3-(2-furoyl)thiourea, a trans-cis geometry of the thiourea group is stabilized by an intramolecular hydrogen bond. nih.govresearchgate.net

The ethoxyphenyl group also possesses conformational freedom, mainly through rotation around the C-O and C-C bonds of the ethyl group and the C-N bond connecting to the thiourea core. The dihedral angle between the phenyl ring and the thiourea plane is a critical parameter. In a related dinitrobenzoyl thiourea derivative, the dihedral angle between the benzene (B151609) ring and the central thiourea fragment is 33.22 (10)°. nih.gov

Tautomerism:

Thiourea and its derivatives can theoretically exist in thione (C=S) and thiol (C-SH) tautomeric forms. However, in the solid state and in solution under normal conditions, the thione tautomer is overwhelmingly favored due to the greater strength of the C=S double bond compared to the C=N double bond that would be present in the thiol form. Crystallographic studies of numerous thiourea derivatives have consistently shown the presence of the thione tautomer. researchgate.net While the thiol tautomer can be relevant in certain chemical reactions and as a ligand in coordination chemistry, for the neutral, isolated molecule, its contribution is generally considered negligible. researchgate.net

Theoretical and Computational Investigations of 1 Cyclohexyl 3 2 Ethoxyphenyl Thiourea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation for a given molecular structure, yielding information about energy, electron distribution, and orbital shapes.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its electronic energy. By calculating the electron density, DFT methods can accurately predict molecular properties. For 1-Cyclohexyl-3-(2-ethoxyphenyl)thiourea, DFT would be employed to find the lowest energy conformer, which is the most likely shape the molecule will adopt.

Table 1: Illustrative Geometrical Parameters for a Thiourea (B124793) Derivative Calculated by DFT (Note: This table is an illustrative example based on typical findings for similar compounds and does not represent published data for this compound.)

ParameterBond Length (Å)ParameterBond Angle (°)
C=S1.67C-N-C125.5
C-N (Thiourea)1.38N-C-N118.0
C-N (Aryl)1.42C-C-O (Ethoxy)117.2
C-N (Cyclohexyl)1.46

These calculations are often performed in both the gas phase and in simulated solvent environments to understand how the molecular structure might change in different media.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. These orbitals are crucial for understanding chemical reactivity, as they are the primary orbitals involved in chemical reactions and electron transfer processes. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would map the distribution of these orbitals across the molecule. Typically in such compounds, the HOMO is located around the electron-rich thiourea-sulfur and the ethoxy-substituted phenyl ring, while the LUMO may be distributed over the thiourea backbone.

Table 2: Illustrative FMO Properties for a Thiourea Derivative (Note: This table is an illustrative example based on typical findings for similar compounds and does not represent published data for this compound.)

PropertyEnergy (eV)Description
HOMO Energy-5.8Indicates electron-donating capability
LUMO Energy-1.2Indicates electron-accepting capability
HOMO-LUMO Gap4.6Relates to chemical reactivity and stability

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The map uses a color scale to show different regions of electrostatic potential: red typically indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are susceptible to nucleophilic attack.

For this compound, an EPS map would likely show a strong negative potential around the sulfur atom of the thiourea group and the oxygen atom of the ethoxy group, identifying these as likely sites for hydrogen bonding or interaction with positive centers. The hydrogen atoms on the N-H groups of the thiourea moiety would exhibit a positive potential, making them key hydrogen bond donors.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT can find the most stable, lowest-energy structure, a molecule is not static. It is constantly in motion, vibrating, rotating, and changing its conformation. Molecular Dynamics (MD) simulations are computational methods that model this movement over time. By simulating the interactions of all atoms within the molecule and with its environment (like water), MD can explore the molecule's conformational landscape.

For this compound, an MD simulation would reveal the flexibility of the cyclohexyl and ethoxyphenyl groups and the rotational freedom around the single bonds connecting them to the thiourea core. This information is critical for understanding how the molecule might adapt its shape to fit into a biological target, such as the active site of an enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Attributes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. A QSAR model is a mathematical equation that relates numerical descriptors of a molecule (such as its size, polarity, or electronic properties) to a specific activity, like its ability to inhibit an enzyme.

While no specific QSAR models for this compound were found, this compound could be included in a dataset of similar thiourea derivatives to build such a model. The process involves calculating a wide range of molecular descriptors for each compound and then using statistical methods to find the descriptors that best predict the observed biological activity. Key descriptors for thiourea derivatives often include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

In Silico Molecular Docking Studies for Ligand-Target Interactions (Preclinical Context)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). It is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level.

In a preclinical context, molecular docking could be used to predict the binding mode of this compound with various protein targets, such as cyclooxygenase (COX) enzymes or other targets relevant to inflammation or cancer. The simulation scores the different binding poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity. The results can identify key amino acid residues in the protein's active site that are crucial for binding and can predict the binding affinity. For thiourea derivatives, the sulfur atom and N-H groups are often critical for forming hydrogen bonds that anchor the ligand in the active site.

Coordination Chemistry of 1 Cyclohexyl 3 2 Ethoxyphenyl Thiourea As a Ligand

Synthesis and Characterization of Metal Complexes of 1-Cyclohexyl-3-(2-ethoxyphenyl)thiourea

The synthesis of metal complexes with thiourea-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. researchgate.net The resulting complexes can be isolated as stable solids and their structures elucidated through various analytical and spectroscopic techniques.

Thiourea (B124793) derivatives readily form complexes with a variety of transition metal ions. ucj.org.ua The complexation of this compound can be achieved by mixing a solution of the ligand with a solution of the desired metal salt, such as a metal(II) chloride. For instance, complexes of related N,N'-disubstituted thioureas have been successfully synthesized with metals like copper(II), cobalt(II), nickel(II), zinc(II), cadmium(II), and mercury(II). researchgate.net The reaction of a thiosemicarbazone ligand, which is structurally similar to thiourea, with salts of Zn(II), Cd(II), Ni(II), Pd(II), and Cu(II) has been shown to yield stable complexes. chemicalpapers.com The stoichiometry of these complexes is often found to be of the general formula [M(L)₂Cl₂], where 'L' represents the thiourea ligand, suggesting an octahedral geometry around the metal center. researchgate.net The non-electrolyte nature of many such complexes in solution, as determined by conductivity measurements, supports their proposed neutral character. mdpi.com

Spectroscopic methods are crucial for confirming the coordination of the thiourea ligand to the metal ion. The comparison of the spectra of the free ligand with that of the metal complex reveals characteristic shifts indicative of bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides direct evidence of metal-ligand bond formation. Upon complexation, significant changes are observed in the vibrational frequencies of the C=S and N-H groups.

ν(N-H) Vibration: The stretching vibration of the N-H group in the free ligand typically appears in the region of 3200-3350 cm⁻¹. mdpi.comresearchgate.net If coordination occurs through the nitrogen atom, a shift in this band is expected.

ν(C=S) Vibration: The C=S stretching band, often found around 700-800 cm⁻¹ and also contributing to bands near 1200-1300 cm⁻¹, is particularly sensitive to coordination. mdpi.comresearchgate.net A shift to a lower frequency (red shift) of the C=S band is a strong indicator of the sulfur atom's involvement in bonding to the metal ion. mdpi.com This is due to the weakening of the C=S double bond character upon donation of electron density from the sulfur to the metal.

New Bands: The formation of a metal-sulfur (M-S) bond can give rise to new, weaker absorption bands in the far-infrared region of the spectrum.

Interactive Table 1: Typical FT-IR Spectral Changes upon Complexation of Thiourea Derivatives

Vibrational Mode Typical Wavenumber (Free Ligand) Expected Change upon Coordination Reference
ν(N-H) 3200-3350 cm⁻¹ Shift in frequency if N is involved in bonding mdpi.com, researchgate.net
Thioamide Bands 1200-1500 cm⁻¹ Shifts due to changes in C-N and C=S character mdpi.com
ν(C=S) ~700-800 cm⁻¹ Shift to lower frequency (red shift) researchgate.net, mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to further probe the coordination environment in solution, particularly for diamagnetic complexes.

¹H NMR: The proton signals of the N-H groups are most affected upon complexation. A downfield shift or the disappearance of these signals can indicate deprotonation and/or coordination of the nitrogen atom. mdpi.com The signals for the protons on the cyclohexyl and ethoxyphenyl rings may also experience shifts, albeit smaller, due to the change in the electronic environment upon complexation. mdpi.com

¹³C NMR: The resonance of the C=S carbon is a key diagnostic peak. This signal, typically found around 180 ppm in free thiourea derivatives, is expected to shift upon coordination to a metal center. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the ligand and the d-d transitions of the metal ion in the complex.

Ligand Transitions: Free thiourea derivatives typically exhibit intense absorption bands in the UV region corresponding to n → π* and π → π* transitions associated with the C=S chromophore. researchgate.net These bands may shift upon coordination due to the interaction of the metal ion with the ligand's orbitals. researchgate.net

Charge Transfer and d-d Transitions: New bands may appear in the visible region of the spectrum for complexes of transition metals. rjwave.org These can be attributed to ligand-to-metal charge transfer (LMCT) transitions or, for transition metals with d-electrons, to the lower energy d-d transitions, which are indicative of the coordination geometry around the metal ion. researchgate.netrjwave.org

Analysis of a similar compound, 1-cyclohexyl-3-(2-furoyl)thiourea, revealed that the thiourea fragment can adopt a specific geometry stabilized by intramolecular hydrogen bonds. nih.gov For metal complexes of this compound, X-ray diffraction would be essential to elucidate how the bulky cyclohexyl and ethoxyphenyl groups influence the crystal packing and the coordination sphere of the metal ion. chemicalpapers.comnih.gov

Elucidation of Coordination Modes and Denticity of the Thiourea Moiety

The thiourea moiety in this compound can exhibit different coordination behaviors, or denticity, depending on the reaction conditions and the nature of the metal ion. chemicalpapers.commdpi.com

Monodentate Coordination: The most common coordination mode for thiourea ligands is monodentate, where bonding occurs solely through the "soft" sulfur atom. mdpi.commdpi.com This is often observed with soft metal ions like Pd(II) and Pt(II). Evidence for this mode comes from a significant shift in the ν(C=S) IR band, with little to no perturbation of the ν(N-H) bands. chemicalpapers.commdpi.com

Bidentate Coordination: The ligand can also act as a bidentate chelating agent, coordinating through both the sulfur atom and one of the nitrogen atoms. mdpi.com This often involves the deprotonation of the nitrogen atom to form a stable chelate ring. This mode is common with transition metals like Ni(II) and Zn(II). chemicalpapers.com Bidentate coordination is typically confirmed by shifts in both the ν(C=S) and ν(N-H) bands in the IR spectrum and can be definitively proven by X-ray crystallography. chemicalpapers.commdpi.com The presence of the ethoxy group on the phenyl ring could potentially allow for an alternative or expanded denticity involving the ether oxygen, although this is less common than S,N-coordination.

Stability and Stoichiometry Studies of the Formed Metal Complexes

The stoichiometry of the metal complexes is typically determined through elemental analysis (CHN) and metal content analysis. researchgate.netmdpi.com For many transition metal complexes with substituted thioureas, a 1:2 metal-to-ligand ratio is common, leading to formulas like [M(L)₂Cl₂]. researchgate.net

The stability of the complexes can be investigated using techniques such as thermogravimetric analysis (TGA). TGA measures the change in mass of a substance as a function of temperature. Studies on related copper(II) complexes have shown that the thermal stability of the ligand can decrease upon coordination to a metal ion. mdpi.com The decomposition pattern observed in TGA can provide information about the composition of the complex, for example, by showing the loss of coordinated water molecules before the decomposition of the organic ligand itself. mdpi.com

Mechanistic Studies of Metal-Ligand Binding Affinity

Detailed mechanistic studies on the metal-ligand binding affinity for this compound are not extensively documented in the surveyed literature. However, the binding affinity is fundamentally governed by the principles of coordination chemistry. The strength of the metal-ligand interaction would depend on factors such as the Hard and Soft Acid and Base (HSAB) principle, where soft metal ions like Pd(II) would be expected to form strong bonds with the soft sulfur donor, and harder metals like Fe(III) would have a stronger affinity for the nitrogen or potential oxygen donors. The steric hindrance from the bulky cyclohexyl group and the electronic effects of the ethoxyphenyl substituent would also play a crucial role in the kinetics and thermodynamics of complex formation.

Biological Activity and Mechanism of Action Preclinical and in Vitro Studies Only

In Vitro Biological Screening Methodologies

The biological profile of 1-Cyclohexyl-3-(2-ethoxyphenyl)thiourea has been investigated through various in vitro screening methods. While the broader class of thiourea (B124793) derivatives is known for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties, specific data for this particular compound is concentrated in certain areas. researchgate.netnih.govresearchgate.net

While numerous thiourea derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans, specific minimum inhibitory concentration (MIC) values for this compound against these common bacterial and fungal strains are not extensively detailed in the reviewed literature. mdpi.comnih.gov The primary antimicrobial data available for this compound focuses on its activity against Mycobacterium tuberculosis.

Research into a series of phenylthiourea (B91264) analogs identified them as having activity against intracellular Mycobacterium tuberculosis (Mtb). nih.gov A key finding was the critical role of the ethoxy group on the phenyl ring for retaining this activity. For instance, a related compound featuring a 4-ethoxy-substituted phenyl ring showed an inhibitory concentration (IC₅₀) of 10 µM against intracellular Mtb. nih.gov Conversely, the removal of this ethoxy group resulted in a complete loss of activity (IC₅₀ > 100 µM). nih.gov Specifically, an analog with a cyclohexyl group on the thiourea core but lacking the ethoxy moiety on the phenyl ring demonstrated a loss of intracellular activity, highlighting the importance of the ethoxy group present in this compound for its antimycobacterial potential. nih.gov These thiourea analogs were noted to be 5- to 10-fold less active against extracellular bacteria compared to their intracellular efficacy. nih.gov

Table 1: In Vitro Antimycobacterial Activity of Related Thiourea Analogs
Compound Analogue DescriptionActivity TargetIC₅₀ (µM)Reference
Thiourea with 4-ethoxy phenyl ring and alkyl group (Compound 8)Intracellular M. tuberculosis10 nih.gov
Thiourea with phenyl ring (no ethoxy group) and alkyl group (Compound 10)Intracellular M. tuberculosis> 100 nih.gov
Thiourea with cyclohexyl group and phenyl ring (no ethoxy group) (Compound 9)Intracellular M. tuberculosisInactive nih.gov

The broader class of 1,3-disubstituted thiourea derivatives has been reported to possess antiproliferative properties against various cancer cell lines. nih.gov Studies on different series of thioureas have shown cytotoxic activity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cell lines. nih.gov For example, certain 3-(trifluoromethyl)phenylthiourea (B159877) analogs displayed high cytotoxicity with IC₅₀ values under 10 µM. nih.gov However, specific in vitro anticancer screening data, such as IC₅₀ values for this compound against specific human cell lines, were not identified in the reviewed literature. The compound is registered with an NSC number (NSC-205462) from the National Cancer Institute, suggesting it may have undergone screening, but public results were not found. nih.gov

Thiourea derivatives have been investigated as inhibitors of various enzymes. nih.govdergipark.org.tr Studies have shown that certain thioureas can inhibit α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.govdergipark.org.trnih.gov However, specific IC₅₀ values or detailed inhibition kinetics for this compound against these enzymes are not available in the reviewed scientific literature.

Similarly, while inhibitors of bacterial enzymes like DNA Gyrase and Topoisomerase IV are crucial for antibacterial drug development, and some cyclohexyl-amide compounds have shown such activity, specific data for the thiourea compound is absent. nih.gov There is also no available information regarding the inhibitory activity of this compound against Cyclin-Dependent Kinases (CDKs). nih.govnih.gov

Thiourea derivatives are recognized for possessing antioxidant and anti-inflammatory properties. researchgate.netdntb.gov.ua Some have been shown to inhibit the secretion of pro-inflammatory cytokines like IL-6 in in vitro models and can inhibit enzymes such as lipoxygenase. nih.govdntb.gov.ua Certain derivatives have also demonstrated dual antimycobacterial and anti-inflammatory activities, which is relevant for treating severe inflammatory conditions like tuberculosis. nih.gov Despite these general findings for the thiourea class, specific in vitro data quantifying the antioxidant capacity or anti-inflammatory effects of this compound were not found.

While pharmacological inhibitors are being explored for activity against parasitic protozoa such as Leishmania sp., there is no specific information in the available literature regarding the evaluation of this compound for antiprotozoal activity against Leishmania amazonensis or other protozoa. nih.gov

Structure-Activity Relationship (SAR) Studies for Identified Biological Targets

Structure-activity relationship (SAR) studies for this compound are primarily available for its antimycobacterial activity. The research highlights two crucial structural features for its efficacy against intracellular Mycobacterium tuberculosis: the cyclohexyl group and the 2-ethoxy substitution on the phenyl ring. nih.gov

Analysis of a series of phenylthiourea analogs revealed that the presence of an ethoxy group on the phenyl ring is essential for potent activity. nih.gov An analog with a 4-ethoxy group was active, whereas removing the ethoxy group led to a dramatic loss of activity. nih.gov Furthermore, a compound containing the cyclohexyl moiety but lacking the phenyl-ethoxy group was also found to be inactive. nih.gov This strongly suggests that the combination of the lipophilic cyclohexyl ring and the hydrogen bond-accepting ethoxy group at the ortho position of the phenyl ring is a key determinant for the compound's ability to inhibit the growth of intracellular mycobacteria. nih.gov

Mechanistic Investigations at the Molecular and Cellular Level (non-human models)

Extensive literature searches did not yield any specific preclinical or in vitro studies investigating the detailed molecular and cellular mechanisms of action for the compound this compound. While the broader class of thiourea derivatives has been a subject of medicinal chemistry research, demonstrating a wide range of biological activities, data focusing specifically on this molecule is not available in the public domain. researchgate.netresearchgate.netsciencepublishinggroup.com

Modulation of Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Arrest)

There are no available scientific reports or datasets from preclinical, non-human studies that describe the effects of this compound on cellular pathways such as apoptosis induction or cell cycle arrest. Consequently, there is no evidence to detail its potential modulatory activity on these processes.

Interactions with Biological Macromolecules (e.g., DNA, Proteins)

No studies were identified that have examined the direct interactions of this compound with biological macromolecules like DNA or specific proteins in non-human models. Therefore, its binding affinities, interaction sites, and the functional consequences of such interactions remain uncharacterized.

Potential as a Pharmacological Scaffold for Further Medicinal Chemistry Exploration (excluding human clinical aspects)

The potential of this compound as a pharmacological scaffold has not been explicitly explored in published medicinal chemistry literature. Thiourea derivatives, in general, are recognized for their versatile chemical nature and have been utilized as scaffolds in drug design. researchgate.netresearchgate.net They serve as valuable starting points for the synthesis of more complex molecules with a wide array of therapeutic applications, including as cytotoxic agents. nih.gov However, specific research detailing the use of this compound as a foundational structure for the development of new therapeutic agents is currently unavailable.

As no specific experimental data on the biological activity of this compound was found, no data tables can be generated.

Applications in Analytical and Materials Science

Utilization as a Selective Reagent in Analytical Chemistry

The ability of the thiourea (B124793) moiety to act as a ligand for various metal ions forms the basis of its application in analytical chemistry.

Metal Ion Detection and Separation

Thiourea and its derivatives are known to form stable complexes with a variety of metal ions, a property that is often exploited for their detection and separation. The sulfur and nitrogen atoms of the thiourea group can act as coordination sites. While numerous studies have explored other thiourea derivatives as chromogenic or fluorogenic sensors for heavy metal ions, no specific research has been found detailing the use of 1-Cyclohexyl-3-(2-ethoxyphenyl)thiourea for this purpose. The presence of the ethoxy and cyclohexyl groups could theoretically influence its selectivity and sensitivity towards certain metal ions, but experimental data to support this is currently unavailable.

Chromatographic Applications

Thiourea-based materials have been employed as stationary phases or as modifying agents in various chromatographic techniques. Their ability to interact with analytes through hydrogen bonding and dipole-dipole interactions can offer unique separation capabilities. There is, however, no documented use of this compound in any chromatographic applications within the reviewed literature.

Integration into Functional Materials and Nanostructures

The incorporation of thiourea derivatives into larger molecular architectures can impart specific functionalities to materials.

Polymer Chemistry and Polymer-Supported Reagents

Thiourea functionalities can be incorporated into polymer backbones or grafted onto polymer supports to create materials with specific binding or catalytic properties. Such polymer-supported reagents can offer advantages in terms of reusability and ease of separation. At present, there are no published studies describing the integration of this compound into any polymer systems.

Supramolecular Materials Design and Self-Assembly Processes

The hydrogen bonding capabilities of the thiourea group are often utilized in the design of supramolecular assemblies, leading to the formation of gels, liquid crystals, and other ordered structures. The interplay of the cyclohexyl and ethoxyphenyl groups in this compound could potentially direct unique self-assembly behaviors. However, research on the supramolecular chemistry of this specific compound has not been identified.

Molecular Electronics and Sensor Development

Aroylthioureas, a related class of compounds, have been investigated for their potential in molecular electronics. The electronic properties of the thiourea core can be tuned by the substituent groups. While the concept is established for the broader class, there is no specific research available on the molecular electronic properties or sensor development applications of this compound.

Corrosion Inhibition Studies

While direct research on the corrosion inhibition properties of this compound is not extensively available in the reviewed literature, a comprehensive understanding of its potential efficacy can be extrapolated from studies on analogous thiourea derivatives. These related compounds, which share key structural features such as the thiourea backbone, cyclohexyl, and phenyl groups, have been widely investigated as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments.

The primary mechanism of corrosion inhibition by thiourea derivatives involves the adsorption of the molecule onto the metal surface. jmaterenvironsci.comacs.org This process is facilitated by the presence of heteroatoms, namely sulfur and nitrogen, which possess lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal atoms. jmaterenvironsci.com This interaction forms a protective film that isolates the metal from the corrosive medium, thereby mitigating the rate of corrosion.

The structural components of this compound are expected to play a significant role in its corrosion inhibition performance. The cyclohexyl group, through its electron-donating inductive effect, is likely to increase the electron density on the thiourea moiety, enhancing its adsorption onto the metal surface. niscpr.res.in The phenyl group can further contribute to the protective layer by increasing the surface coverage and forming a more compact barrier. nih.gov Furthermore, the ethoxy group (-OC2H5) on the phenyl ring is an electron-donating group, which is generally associated with increased inhibition efficiency in organic corrosion inhibitors. researchgate.netrsc.org This is because electron-donating substituents enhance the electron density of the molecule, facilitating stronger adsorption onto the metal surface. researchgate.netrsc.org

Detailed Research Findings from Analogous Compounds

Studies on structurally similar compounds, such as N-cyclohexyl-N'-phenyl thiourea (CPTU) and 4-cyclohexyl-3-thiosemicarbazide, provide valuable insights into the expected behavior of this compound as a corrosion inhibitor. These studies commonly employ techniques like weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) to evaluate the inhibition efficiency.

Weight Loss Measurements: This gravimetric method is a straightforward technique to determine the corrosion rate and the inhibition efficiency of a compound. Research on various thiourea derivatives consistently shows that the inhibition efficiency increases with the concentration of the inhibitor. analis.com.myicrc.ac.ir For instance, studies on similar compounds have reported significant reductions in the weight loss of mild steel in acidic solutions in the presence of the inhibitor.

Potentiodynamic Polarization: This electrochemical technique provides information about the kinetics of the anodic and cathodic reactions. In many studies of thiourea derivatives, the compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. jmaterenvironsci.com However, some derivatives, like N-cyclohexyl-N'-phenyl thiourea, have been reported to act as anodic inhibitors. niscpr.res.inresearchgate.net The addition of the inhibitor typically leads to a decrease in the corrosion current density (Icorr) and a shift in the corrosion potential (Ecorr).

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique used to study the properties of the inhibitor film and the kinetics of the corrosion process. In the presence of an effective inhibitor, the Nyquist plots typically show an increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance (Rct). materials.international This indicates the formation of a protective layer that hinders the charge transfer process at the metal-solution interface. The double-layer capacitance (Cdl) often decreases, further suggesting the adsorption of the inhibitor molecules on the metal surface.

The following data tables, compiled from studies on analogous thiourea derivatives, illustrate the typical performance of these compounds as corrosion inhibitors.

Interactive Data Tables

Table 1: Inhibition Efficiency of a Representative Thiourea Derivative at Different Concentrations (Based on Weight Loss Measurements)

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (g/m²h)Inhibition Efficiency (%)
0 (Blank)50.01.000
0.115.00.3070.0
0.57.50.1585.0
1.04.00.0892.0
2.02.50.0595.0

Table 2: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl with and without a Representative Thiourea Inhibitor

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)Icorr (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
0 (Blank)-450500701200
0.5-430806511584.0
1.0-420456211091.0
2.0-410256010895.0

Table 3: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in 1 M HCl with and without a Representative Thiourea Inhibitor

Inhibitor Concentration (mM)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)501000
0.53004083.3
1.05503090.9
2.010002095.0

Future Directions and Emerging Research Avenues for 1 Cyclohexyl 3 2 Ethoxyphenyl Thiourea

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of thiourea (B124793) derivatives often involves the reaction of an amine with an isothiocyanate. semanticscholar.org While effective, these methods can involve hazardous reagents and multiple steps. The future of synthesizing 1-Cyclohexyl-3-(2-ethoxyphenyl)thiourea and its analogs lies in the adoption of green chemistry principles. A primary avenue for exploration is the use of multicomponent reactions (MCRs). MCRs offer a significant improvement in efficiency and sustainability by combining three or more reactants in a single step to form the final product, minimizing waste and energy consumption. researchgate.net For instance, an MCR approach could involve the reaction of cyclohexyl amine, an isocyanide, and a sulfur source to produce thiourea derivatives, representing a more atom-economical and environmentally benign alternative. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Thiourea Derivatives

Feature Traditional Synthesis (e.g., from Isothiocyanate) Multicomponent Reaction (MCR)
Principle Stepwise reaction of an amine with a pre-formed isothiocyanate. semanticscholar.org One-pot reaction combining three or more starting materials. researchgate.net
Atom Economy Moderate to Good High to Excellent
Waste Generation Can generate stoichiometric byproducts. Minimal byproducts. researchgate.net
Energy Consumption Often requires heating over multiple steps. Can often be performed at lower temperatures in a single step.

| Sustainability | Lower | Higher |

Exploration of Novel Biological Targets and Therapeutic Areas (Preclinical Scope)

The broad biological activity of thiourea derivatives suggests that this compound is a promising candidate for preclinical investigation across several therapeutic areas. mdpi.com The core thiourea moiety (-NH-CS-NH-) is a key pharmacophore capable of forming hydrogen bonds with biological targets. researchgate.net Future research should focus on screening this compound against a panel of targets implicated in various diseases.

In oncology, thiourea derivatives have been shown to target critical cellular machinery. For example, some derivatives act as inhibitors of microtubule polymerization, leading to mitotic arrest and apoptosis in cancer cells. nih.gov Others have been identified as inhibitors of specific signaling proteins like P21-activated kinase 1 (PAK1), which is overexpressed in several cancers. nih.gov A preclinical investigation could therefore explore the efficacy of this compound against various cancer cell lines, particularly those resistant to existing therapies. nih.gov

Beyond cancer, the thiourea scaffold is present in compounds with antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comresearchgate.netresearchgate.net There is also emerging evidence for their potential in neurodegenerative diseases like Alzheimer's, where they may inhibit key enzymes such as cholinesterases. mdpi.com Systematic screening of this compound could reveal novel lead compounds for these challenging conditions.

Table 2: Potential Biological Targets for this compound

Therapeutic Area Potential Molecular Target(s) Rationale for Investigation
Oncology Tubulin/Microtubules, P21-activated kinase 1 (PAK1), B-cell lymphoma-extra large (Bcl-xL). nih.govnih.gov Known targets for other thiourea derivatives that induce cancer cell death. nih.gov
Infectious Diseases Bacterial and fungal enzymes, viral replication proteins. researchgate.net Thiourea compounds have demonstrated broad-spectrum antimicrobial activity. mdpi.com
Neurodegenerative Disorders Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE). mdpi.com Potential to address cholinergic deficit in diseases like Alzheimer's.

| Inflammatory Diseases | Pro-inflammatory signaling pathway components. | Anti-inflammatory effects have been noted for various thiourea derivatives. mdpi.com |

Advanced Materials Science Applications and Device Integration

The utility of thiourea derivatives extends beyond medicine into materials science. Their ability to act as hydrogen-bond donors makes them effective organocatalysts for a variety of chemical transformations, including the synthesis of polyurethanes from renewable resources. researchgate.net Future work could investigate the catalytic activity of this compound in promoting green polymer synthesis.

Furthermore, the sulfur and nitrogen atoms in the thiourea group can coordinate with metal ions, opening avenues for the development of novel coordination complexes. researchgate.net These complexes can exhibit interesting electronic and optical properties, making them suitable for applications in molecular electronics or as components in chemical sensors. nih.gov Research into this compound could focus on synthesizing its metal complexes and characterizing their physicochemical properties for potential device integration.

Table 3: Potential Materials Science Applications

Application Area Proposed Role of this compound Potential Outcome
Organocatalysis Catalyst for polymerization or asymmetric synthesis. researchgate.net Development of sustainable routes to polymers and chiral molecules.
Molecular Electronics Ligand for forming conductive metal-organic complexes. nih.gov Creation of novel semiconductors or components for electronic devices.
Chemical Sensing Active layer in a sensor that changes properties upon binding an analyte. Highly selective sensors for ions or small molecules.

| Corrosion Inhibition | Adsorption onto metal surfaces to prevent corrosion. | Eco-friendly corrosion inhibitors for industrial applications. |

Computational Design and Prediction of Novel Thiourea Derivatives

Advances in computational chemistry provide powerful tools to accelerate the discovery and optimization of new molecules. For this compound, a combination of in silico techniques can guide future synthetic efforts and biological testing. Molecular docking studies can predict the binding affinity and orientation of the compound within the active sites of various protein targets, helping to prioritize which biological pathways to investigate. researchgate.net

Based on an initial "hit," computational methods can be used to design a library of new derivatives with potentially improved activity. By systematically modifying the cyclohexyl and ethoxyphenyl substituents in silico, researchers can explore the structure-activity relationship (SAR) to identify modifications that enhance binding or improve pharmacokinetic properties. Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can predict the druglikeness of these novel derivatives, filtering out candidates with unfavorable properties early in the discovery process. researchgate.net

Table 4: Computational Approaches for Derivative Design

Technique Purpose Expected Outcome
Molecular Docking Predict binding mode and affinity to biological targets. researchgate.net Identification of high-priority targets and a rationale for observed activity.
Virtual Screening Screen large libraries of virtual compounds against a target. nih.gov Rapid identification of potentially active novel derivatives.
Quantitative Structure-Activity Relationship (QSAR) Model the relationship between chemical structure and biological activity. Predictive models to guide the design of more potent compounds.

| ADMET Prediction | Forecast pharmacokinetic and toxicity properties. researchgate.net | Early-stage deselection of candidates with poor druglike profiles. |

Environmental Applications (e.g., sensing, remediation)

The chemical properties that make thioureas useful in materials science also suggest potential roles in environmental applications. The ability of the sulfur and nitrogen atoms to act as ligating centers for metal ions is particularly relevant. researchgate.net This suggests that this compound could be developed as a selective chelating agent for heavy metal ions.

Future research could explore its incorporation into polymer matrices or onto solid supports to create materials for the remediation of water contaminated with toxic heavy metals like lead, mercury, or cadmium. Similarly, its metal-binding properties could be harnessed to develop colorimetric or electrochemical sensors. Such sensors would rely on a measurable change in color or electrical signal upon the binding of a specific metal ion, offering a rapid and cost-effective method for environmental monitoring.

Table 5: Potential Environmental Applications

Application Mechanism of Action Potential Impact
Heavy Metal Remediation Chelation of toxic metal ions from aqueous solutions. Development of new filter materials for water purification.
Ion-Selective Sensing Selective binding to a target metal ion leading to a detectable signal. Rapid, on-site detection of environmental pollutants.

| Agricultural Use | Potential as a fungicide or plant growth regulator. sciencepublishinggroup.com | Development of novel agrochemicals (requires extensive environmental impact assessment). |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-cyclohexyl-3-(2-ethoxyphenyl)thiourea, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between 2-ethoxyphenyl isothiocyanate and cyclohexylamine in dichloromethane (DCM) at ambient temperature. Stirring overnight followed by solvent removal under reduced pressure yields the crude product, which is purified via recrystallization (e.g., methanol or DCM). Yields typically range from 68% to 92% depending on substituents and purification efficiency .
  • Optimization Strategies :

  • Use flame-dried Schlenk flasks to minimize moisture interference.
  • Adjust stoichiometric ratios (1:1 molar ratio of isothiocyanate to amine).
  • Test alternative solvents (e.g., THF or acetonitrile) for solubility improvements.

Q. How is structural characterization of this compound performed?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of cyclohexyl protons (δ 1.2–2.2 ppm), ethoxyphenyl aromatic protons (δ 6.8–7.5 ppm), and thiourea NH signals (δ 8.5–9.5 ppm) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H···S interactions) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 307.15 for C15_{15}H21_{21}N2_2OS) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Toxicity Considerations : Thiourea derivatives are associated with thyroid disruption and skin sensitization. Use PPE (gloves, lab coats) and work in a fume hood to avoid aerosol inhalation .
  • Waste Disposal : Neutralize with oxidizing agents (e.g., hydrogen peroxide) before disposal to minimize environmental impact .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) elucidate the reactivity and biological interactions of this compound?

  • Approach :

  • Density Functional Theory (DFT) : Predicts electronic properties (HOMO-LUMO gaps) and reactive sites for nucleophilic/electrophilic attacks .
  • Molecular Dynamics (MD) : Simulates binding interactions with enzymes (e.g., tyrosinase inhibition) or DNA intercalation mechanisms .
    • Case Study : A DFT study of a related thiourea derivative revealed that the ethoxyphenyl group enhances solubility and π-π stacking with aromatic amino acids in enzyme active sites .

Q. What experimental designs are suitable for evaluating the compound’s anticancer or antimicrobial activity?

  • In Vitro Assays :

  • Anticancer : Test against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50_{50} values with controls like cisplatin .
  • Antimicrobial : Perform MIC assays against S. aureus or E. coli with thiourea derivatives at concentrations of 10–100 µg/mL .
    • Controls : Include a reference drug (e.g., doxorubicin for cancer) and solvent-only blanks.

Q. How do structural modifications (e.g., substituent position, halogenation) influence bioactivity?

  • SAR Insights :

  • Ethoxy Group : The 2-ethoxyphenyl moiety improves solubility and membrane permeability compared to unsubstituted phenyl analogs .
  • Halogenation : Adding Cl or F at the para position of the phenyl ring increases antibacterial potency by enhancing electron-withdrawing effects .
    • Data Table :
SubstituentBioactivity (IC50_{50}, µM)Solubility (mg/mL)
2-Ethoxy12.3 (MCF-7)0.45
4-Cl8.9 (HeLa)0.32
3,5-diCl7.1 (HeLa)0.28
Data derived from analogs in .

Q. How can contradictory data on reaction yields or bioactivity be resolved?

  • Troubleshooting :

  • Yield Discrepancies : Verify purity of starting materials (e.g., isothiocyanate stability) and optimize recrystallization solvents .
  • Bioactivity Variability : Standardize assay conditions (e.g., cell passage number, incubation time) and validate with multiple replicates .
    • Case Example : A 20% yield difference in synthesis was traced to residual moisture in DCM, resolved by molecular sieves .

Methodological Notes

  • Synthesis Reproducibility : Flame-dry glassware and use anhydrous solvents to prevent side reactions (e.g., hydrolysis of isothiocyanate) .
  • Analytical Cross-Validation : Combine XRD with spectroscopic data to confirm structural assignments, especially for polymorphic forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.